tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride
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Overview
Description
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and mixing rates, to optimize the production process and ensure consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate groups.
Properties
IUPAC Name |
tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-5-10(14)9-13(15)6-4-7-13;/h10H,4-9,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZIZQVZCFMDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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